molecular formula C26H33N3O2 B3178271 Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine CAS No. 485394-22-7

Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine

Cat. No.: B3178271
CAS No.: 485394-22-7
M. Wt: 419.6 g/mol
InChI Key: BGRQEGFCUQGDBL-FGZHOGPDSA-N
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Description

Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine is a chemical compound with the molecular formula C26H33N3O2 . It is used in research and falls under the category of chiral nitrogen ligands . The compound has a molecular weight of 419.56 .


Molecular Structure Analysis

The molecular structure of this compound consists of 26 carbon atoms, 33 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The specific arrangement of these atoms forms the unique structure of the compound .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 419.56 . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .

Scientific Research Applications

1. Polymer Chemistry

Bis(ether amine) compounds, such as 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene, have been synthesized and used as monomers in the preparation of polyimides. These polyimides are noted for their excellent solubility in polar organic solvents, high glass-transition temperatures, and thermal stability, with no significant decomposition up to 500 °C. This makes them suitable for applications requiring durable and heat-resistant materials (Hsiao, Yang, & Chen, 2000).

2. Catalysis and Organic Synthesis

Certain derivatives of bis(phenolate) ligands, such as those containing benzoxazine-functionalized amine bridges, have been utilized in lanthanide complexes. These complexes exhibit distinct activities in the ring-opening polymerization of cyclic esters, demonstrating their potential in catalytic processes and organic synthesis (Liang, Ni, Li, & Shen, 2012).

3. Organometallic Chemistry

Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine and its derivatives have been explored in the synthesis of various organometallic compounds. For example, aromatic tetracyclic tin compounds have been synthesized using similar bis(amine) structures, demonstrating potential applications in the development of new organometallic materials (Camacho-Camacho et al., 2010).

Properties

IUPAC Name

2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c1-25(2,3)21-15-30-23(28-21)17-11-7-9-13-19(17)27-20-14-10-8-12-18(20)24-29-22(16-31-24)26(4,5)6/h7-14,21-22,27H,15-16H2,1-6H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRQEGFCUQGDBL-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine
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